molecular formula C13H12N4O4S B2448446 methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate CAS No. 880437-53-6

methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate

Cat. No.: B2448446
CAS No.: 880437-53-6
M. Wt: 320.32
InChI Key: CWUWGFYKQKBGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazine ring, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Mechanism of Action

Target of Action

The primary targets of STL281273 are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress response. The compound interacts favorably with the active residues of these proteins .

Mode of Action

STL281273 exhibits its action by interacting with its targets, leading to changes in their activity. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This inhibition results in anti-neuroinflammatory properties .

Biochemical Pathways

STL281273 affects several biochemical pathways. It inhibits the NF-kB inflammatory pathway and ER stress . The compound also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

STL281273 has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .

Action Environment

The action, efficacy, and stability of STL281273 can be influenced by various environmental factors. These could include the physiological conditions of the body, such as pH and temperature, as well as external factors like storage conditions. For instance, STL281273 should be stored at 2-8 ℃, dry, and sealed to maintain its stability and efficacy.

Preparation Methods

The synthesis of methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate involves multiple steps, typically starting with the preparation of the triazine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazine ring. Industrial production methods may employ microwave-assisted synthesis or solid-phase synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate can be compared with other triazine derivatives, such as:

Properties

IUPAC Name

methyl 4-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-21-12(20)8-2-4-9(5-3-8)15-11(19)7-22-13-16-10(18)6-14-17-13/h2-6H,7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUWGFYKQKBGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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